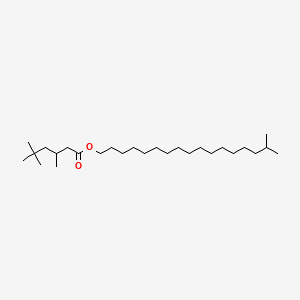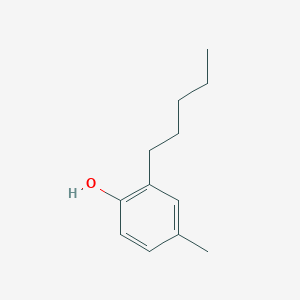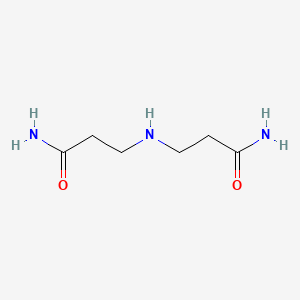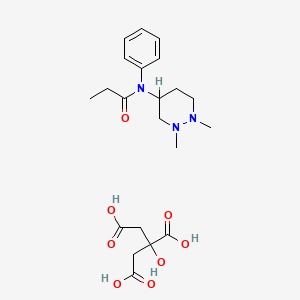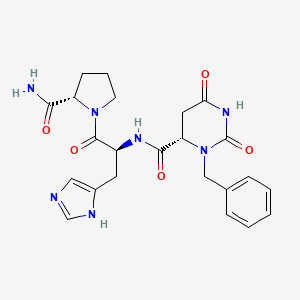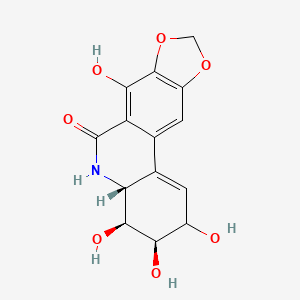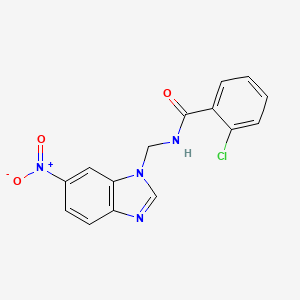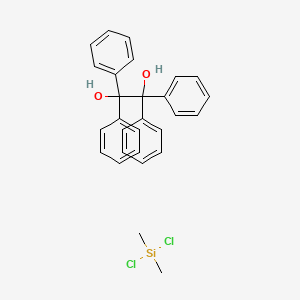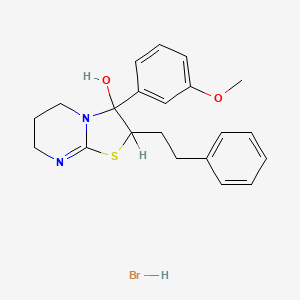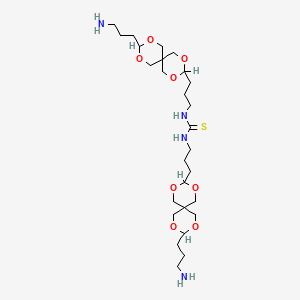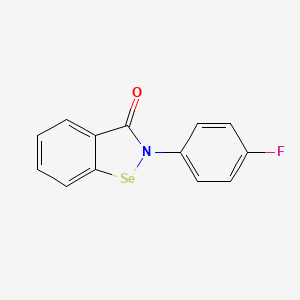
Ethyl 5-(ethylsulphonyl)-o-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(ethylsulphonyl)-o-anisate is an organic compound with a complex structure that includes an ethylsulphonyl group and an anisate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethylsulphonyl)-o-anisate typically involves the reaction of o-anisidine with ethylsulphonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(ethylsulphonyl)-o-anisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethylsulphonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethyl 5-(ethylthio)-o-anisate.
Substitution: Formation of various substituted anisates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(ethylsulphonyl)-o-anisate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethylsulphonyl)-o-anisate involves its interaction with specific molecular targets. The ethylsulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(ethylsulphonyl)-o-anisate can be compared with other similar compounds such as:
Ethyl 5-(methylsulphonyl)-o-anisate: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.
Ethyl 5-(ethylthio)-o-anisate: Contains an ethylthio group instead of an ethylsulphonyl group.
Ethyl 5-(ethylsulfonyl)-o-anisate: Similar structure but with a sulfonyl group instead of a sulphonyl group.
Properties
CAS No. |
94108-78-8 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 5-ethylsulfonyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H16O5S/c1-4-17-12(13)10-8-9(18(14,15)5-2)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
HOFKFECQUOZJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


